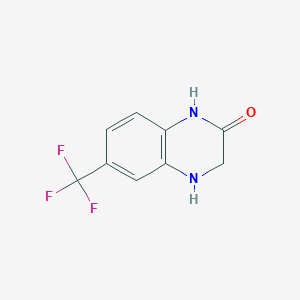

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-3,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHRRJQUKYNHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442097 | |

| Record name | AGN-PC-0N719F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226575-78-6 | |

| Record name | AGN-PC-0N719F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the introduction of the trifluoromethyl group into the quinoxaline structure. One common method is the radical trifluoromethylation of quinoxaline derivatives. This process can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. The use of photoredox catalysis has also been explored for large-scale production, utilizing visible light to drive the trifluoromethylation reaction .

Chemical Reactions Analysis

Reduction Reactions

The carbonyl group in the structure of 6-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one can be reduced to alcohols or amines using various reducing agents such as lithium aluminum hydride or sodium borohydride. This transformation is significant for modifying the compound's biological activity.

Functionalization Reactions

Recent studies have explored the direct C–H functionalization of quinoxalin-2(1H)-ones via multi-component reactions. These reactions allow for the simultaneous construction of both C–C and C–R bonds, leading to diverse derivatives with potential biological applications.

Table 2: Examples of Functionalization Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Trifluoroalkylation | K₂S₂O₈ as CF₃ radical source | Various trifluoroalkylated products |

| Difluoroalkylation | Similar setup as above | Difluoroalkyl derivatives |

| Radical Addition | Visible light catalysis | Functionalized phenols |

Mechanistic Insights

The mechanisms underlying these reactions often involve radical pathways. For example, in the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones, a single-electron transfer mechanism is proposed. This involves the generation of a radical cation that subsequently undergoes proton transfer and nucleophilic addition.

Proposed Mechanism for Radical Addition

-

Excitation : The photocatalyst is excited by visible light.

-

Single-Electron Transfer : The excited state facilitates electron transfer to form a radical cation.

-

Proton Transfer : Loss of a proton generates a nucleophilic radical.

-

Nucleophilic Attack : The nucleophilic radical attacks an electrophilic partner (e.g., trifluoromethyl ketone).

Table 3: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Trifluoromethylated quinoxaline | Anticancer | |

| Derivatives with alkyl substitutions | Antimicrobial |

Scientific Research Applications

Biological Activities

Research indicates that 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits several biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against various pathogens.

- Antitumor Activity : Shown potential in inhibiting cancer cell lines.

- Enzyme Inhibition : Interacts with specific enzymes, potentially disrupting cellular processes critical for disease progression .

Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored for various pharmaceutical applications:

- Drug Discovery : It serves as a lead compound for developing new drugs targeting specific diseases.

- Analgesics : Research has identified derivatives that act as selective antagonists for kainate receptors, indicating potential use as pain relief medications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Antitumor Activity

In vitro assays demonstrated that derivatives of this compound could inhibit the proliferation of specific cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells, highlighting its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Hydrophobic Interactions

- C6 substituents : Phenyl (C14) and –CF₃ (target compound) exploit hydrophobic cavities in sGC’s heme-binding pocket. C14’s phenyl group increases stability (70% vs. 29% for C4) and binding affinity (ΔGbind improved by 5.05 kcal/mol) . The –CF₃ group likely mimics this effect through stronger van der Waals interactions .

- C7 substituents: Dicarboxylic acids (e.g., BAY 60-2770) form hydrogen bonds with the Y-S-R motif (Tyr135, Ser137, Arg139), but cause hypotension. Monocarboxylic acids (e.g., runca-ciguat) reduce side effects by binding selectively to Tyr135 .

Selectivity and Multifunctionality

- JNK3 inhibitors : Substituents at C3 (naphthalen-1-yl in J46-37) improve selectivity over kinases like DDR1/EGFR .

- Aldose reductase inhibitors: Phenolic groups at C3 (e.g., 6e) add antioxidant activity, addressing diabetic complications .

Pharmacokinetic and Physicochemical Properties

Biological Activity

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS: 226575-78-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group , which significantly influences its chemical behavior and biological activity. The molecular formula is with a molecular weight of approximately 196.14 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Synthesis Methods

Various synthetic routes have been developed for preparing this compound:

- Condensation Reactions : Utilizing o-phenylenediamines and aroylpyruvates under controlled conditions to yield high selectivity in regioisomer formation.

- Cyclization Processes : Involving the use of trifluoromethyl ketones in visible-light photocatalytic reactions to enhance yield .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Properties : Demonstrated effectiveness against various bacterial strains, showing potential as an antibacterial agent.

- Antiviral Activity : The compound has shown promise against viruses such as HIV and influenza, with studies reporting significant inhibition rates (EC50 values as low as 0.15 µg/mL) in vitro .

- Anticancer Potential : Exhibits cytotoxic effects on cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values reported in the low micromolar range (as low as 1.9 µg/mL) .

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, contributing to its pharmacological properties.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity Against Influenza

In a recent study, compounds related to this compound demonstrated significant antiviral activity against H1N1 and HSV-1. The compounds showed reduced viral gene expression in quantitative PCR assays, confirming their potential as antiviral agents .

Q & A

Q. What are the most reliable synthetic routes for 6-(trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

A scalable method involves direct trifluoromethylation of quinoxalin-2(1H)-ones using CFSONa (Langlois’ reagent) and ammonium persulfate ((NH)SO) under mild conditions. This approach tolerates diverse substituents and achieves yields of 65–92% . Copper-catalyzed aerobic oxidative alkynylation is another route, though yields vary (33–65%) depending on steric and electronic effects of substituents. For example, bulky aryl groups (e.g., 4-chlorophenyl) reduce yield to 33% due to hindered transition-state geometry .

Q. How can researchers confirm the structural integrity of this compound derivatives?

A combination of spectroscopic techniques is critical:

- H/C NMR : Assigns proton environments (e.g., dihydroquinoxaline NH at δ 8.5–9.0 ppm) and confirms trifluoromethyl integration .

- HRMS : Validates molecular ion peaks (e.g., [M+H] for CHFNO: calc. 229.0589, obs. 229.0592) .

- IR : Identifies carbonyl stretches (~1680 cm) and C-F vibrations (1100–1200 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the role of heterogeneous catalysts in functionalizing 3,4-dihydroquinoxalin-2(1H)-one scaffolds?

Amberlyst 15, a solid acid catalyst, enables Mannich-type reactions by protonating imine intermediates, facilitating nucleophilic attack by enolized acetone. This method avoids homogeneous acid waste and achieves Z-selectivity in amino ketone products under mild conditions (Scheme 24, ). Copper catalysis (CuI/1,10-phenanthroline) promotes aerobic oxidative coupling via single-electron transfer (SET), forming C–C bonds between alkynes and dihydroquinoxalines. Radical scavenging experiments confirm a radical-mediated pathway .

Q. How can researchers evaluate the polypharmacological potential of this compound derivatives?

Hybrid inhibitors targeting BET proteins and kinases (e.g., CDK9) are designed by merging pharmacophores:

- BET binding : A 3,4-dihydroquinoxalin-2(1H)-one core mimics acetylated lysine interactions.

- Kinase inhibition : A pyrimidin-2-ylamino group engages hinge regions.

Compound optimization (e.g., 40 ) achieves dual IC values of 12.7 nM (BRD4) and 22.4 nM (CDK9), validated via fluorescence polarization and kinase inhibition assays .

Q. What strategies address contradictory data in synthetic yields for trifluoromethylated dihydroquinoxalines?

Contradictions arise from substrate electronic effects. Electron-deficient aryl groups (e.g., 3-fluorophenyl) enhance yields (60%) by stabilizing transition states, while steric bulk (e.g., 4-phenylbutynyl) reduces yields to 33% . Green synthesis methods using CFSONa mitigate variability by avoiding harsh reagents and enabling scalability .

Q. How do in vivo studies inform the antitumor mechanism of this compound derivatives?

Lead compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one disrupts tumor vasculature by binding β-tubulin’s colchicine site (K = 1.2 μM). In vivo xenograft models show 70% tumor reduction at 50 mg/kg via apoptosis and anti-angiogenic effects. Metabolite profiling (LC-MS/MS) confirms hepatic stability and low off-target toxicity .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields for Trifluoromethylated Dihydroquinoxalines

| Substituent | Method | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Cu-catalyzed alkynylation | 33 | |

| 3-Fluorophenyl | Cu-catalyzed alkynylation | 60 | |

| Phenyl (direct CF) | (NH)SO-CFSONa | 85 |

Q. Table 2. Biological Activity of Key Derivatives

| Compound | Target (IC) | Antiproliferative Activity (GI, nM) |

|---|---|---|

| 40 | BRD4: 12.7 nM; CDK9: 22.4 nM | HCT116: 48; A549: 52 |

| Lead* | β-tubulin (K: 1.2 μM) | MDA-MB-231: 70% tumor reduction in vivo |

*From .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.